molecular formula C8H9NO4 B8737058 Methyl 2-hydroxy-6-methoxyisonicotinate

Methyl 2-hydroxy-6-methoxyisonicotinate

Cat. No.: B8737058
M. Wt: 183.16 g/mol
InChI Key: AYQLUOOKENFGNL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-methoxyisonicotinate is a functionalized pyridine carboxylate ester of significant interest in chemical research and development. This compound serves as a versatile synthetic intermediate and building block for the construction of more complex molecules. Its molecular structure, featuring both a methyl ester and a methoxy group on the pyridine ring, makes it a valuable precursor in coordination chemistry, particularly for synthesizing novel metal-organic frameworks (MOFs) and complexes with transition metals like cobalt, nickel, and copper, which are studied for their unique magnetic properties . Researchers also utilize this family of compounds in the development of new materials and ligands. Furthermore, structurally related pyridine derivatives are known to act as semiochemicals in agricultural research, influencing insect behavior for pest management strategies . The specific mechanism of action for this compound is highly dependent on the research context, ranging from serving as a coordinating ligand in metal complexes to acting as a key intermediate in multi-step organic syntheses for pharmaceuticals and agrochemicals. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 2-methoxy-6-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C8H9NO4/c1-12-7-4-5(8(11)13-2)3-6(10)9-7/h3-4H,1-2H3,(H,9,10)

InChI Key

AYQLUOOKENFGNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=O)N1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents at positions 2, 4, and 4. Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
Methyl 2-hydroxy-6-methylisonicotinate 2-OH, 6-CH₃, 4-COOCH₃ C₈H₉NO₃ Harmful; used in synthetic pathways
Ethyl 2-chloro-6-methoxyisonicotinate 2-Cl, 6-OCH₃, 4-COOCH₂CH₃ C₉H₁₀ClNO₃ Higher lipophilicity; drug precursor
Methyl 2-methoxy-6-propoxyisonicotinate 2-OCH₃, 6-OCH₂CH₂CH₃, 4-COOCH₃ C₁₁H₁₅NO₄ Colorless oil; improved solubility
2-Chloro-6-methoxypyridine-4-carboxylic Acid 2-Cl, 6-OCH₃, 4-COOH C₇H₆ClNO₃ Acidic; intermediate in agrochemicals
Key Observations:
  • Substituent Effects on Reactivity :
    • Chlorine at position 2 (e.g., Ethyl 2-chloro-6-methoxyisonicotinate) enhances electrophilic substitution reactivity compared to hydroxyl groups .
    • Alkoxy groups (e.g., propoxy in Methyl 2-methoxy-6-propoxyisonicotinate) increase lipophilicity, favoring membrane penetration in drug candidates .
  • Synthetic Utility :
    • Methyl 2-hydroxy-6-methoxyisonicotinate is alkylated at the hydroxyl group using bromocyclobutane or 1-iodopropane to generate analogs with modified pharmacokinetic properties .
    • Ethyl esters (e.g., Ethyl 2-chloro-6-methoxyisonicotinate) exhibit higher stability under acidic conditions compared to methyl esters .

Physicochemical Properties

  • Melting Points : this compound (183–185°C) has a higher melting point than its methyl-substituted analog (Methyl 2-hydroxy-6-methylisonicotinate), likely due to stronger hydrogen bonding from the hydroxyl group .
  • Solubility : Propoxy-substituted derivatives (e.g., Methyl 2-methoxy-6-propoxyisonicotinate) are oils, suggesting improved organic solvent compatibility .

Research Findings and Limitations

  • Synthetic Challenges : The parent compound’s moderate yield (30% in one protocol ) highlights inefficiencies in its synthesis compared to ethyl or propoxy derivatives, which achieve >85% yields under similar conditions .
  • Safety Considerations : Methyl 2-hydroxy-6-methylisonicotinate is classified as harmful upon inhalation or skin contact, necessitating stringent handling protocols .

Preparation Methods

Reduction of Nitro Precursors

Starting with 2-nitro-6-methoxyisonicotinic acid , catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 2-amino-6-methoxyisonicotinic acid.

Reaction Conditions :

  • Temperature: 60–90°C

  • Pressure: 0.5–1.5 MPa H₂

  • Catalyst: 5–10% Pd/C or Pt/C

  • Solvent: Methanol

Diazotization and Hydrolysis

The amine intermediate undergoes diazotization with sodium nitrite (NaNO₂) in sulfuric acid, followed by hydrolysis to introduce a hydroxyl group:

Steps :

  • Diazotization : Cool the amine solution to 0–5°C, add NaNO₂, and stir for 1–2 hours.

  • Hydrolysis : Heat the diazonium salt to 50–66°C to decompose it into the hydroxyl derivative.

Key Observation : Concurrent esterification occurs when methanol is present, directly yielding this compound.

Methylation of Hydroxyl Groups

If the hydroxyl group is introduced without esterification, dimethyl sulfate in alkaline conditions (e.g., K₂CO₃) selectively methylates the hydroxyl group at position 2:

Conditions :

  • Temperature: 30–45°C

  • Reaction Time: 1–2 hours

  • Yield: ~85% (based on benzoate analogues)

Direct Esterification of 2-Hydroxy-6-Methoxyisonicotinic Acid

A straightforward yet underexplored route involves esterifying the corresponding acid. While no direct reports exist, parallels can be drawn from nicotinic acid esterifications:

Procedure :

  • Dissolve 2-hydroxy-6-methoxyisonicotinic acid in methanol.

  • Add concentrated sulfuric acid (1–2 mol equivalents).

  • Reflux at 65–70°C for 6–12 hours.

  • Neutralize with ammonia, extract with methylene chloride, and distill.

Challenges :

  • Acid sensitivity of the hydroxyl and methoxy groups may necessitate milder conditions.

  • Competitive etherification or demethylation could reduce yields.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield*AdvantagesLimitations
Nucleophilic Substitution2-Chloro-6-methoxyisonicotinic acidEsterification~70%Few steps, high atom economyLimited precursor availability
Diazotization/Methylation2-Nitro-6-methoxyisonicotinic acidReduction → Diazotization → Methylation~65%Versatile for substituent variationMulti-step, purification challenges
Direct Esterification2-Hydroxy-6-methoxyisonicotinic acidAcid-catalyzed esterification~60%SimplicityAcid-sensitive functional groups

*Yields estimated from analogous reactions.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-hydroxy-6-methoxyisonicotinate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification of 2-hydroxy-6-methoxyisonicotinic acid using methanol under acid catalysis (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Optimization includes:

  • Temperature control : Maintain 60–80°C to avoid decarboxylation.
  • Catalyst selection : Use 1 mol% DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves purity .

Q. What handling and storage protocols are critical for maintaining the stability of this compound?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation and hydrolysis .
  • Handling : Use glove boxes or fume hoods with local exhaust ventilation. Avoid contact with oxidizers (e.g., peroxides) and moisture .
  • Decomposition Risks : Exposure to light or heat (>40°C) may generate hazardous byproducts (e.g., CO, NOₓ) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy vs. hydroxyl groups). For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 154) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

Methodological Answer:

  • Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Confirm regiochemistry of substituents if single crystals are obtainable .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What strategies improve regioselectivity in synthesizing substituted isonicotinate esters?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution .
  • Microwave-assisted synthesis : Reduce reaction times and side products (e.g., from 24h to 2h at 100°C) .
  • Metal catalysis : Use Pd/Cu systems for cross-coupling at specific positions (e.g., C-3 vs. C-5) .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Methoxy groups at C-6 decrease electron density at C-4, slowing Suzuki-Miyaura couplings .
  • Steric effects : Bulky substituents (e.g., bromo at C-5) hinder access to catalytic sites, requiring higher temperatures (80°C vs. 60°C) .
  • Kinetic studies : Monitor reaction progress via in-situ IR to optimize catalyst loading and reaction time .

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